KW-6055
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-nitro-4-(pyridin-2-ylmethyl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-5-16(20)18-14-8-7-12(15(11-14)19(21)22)10-13-6-3-4-9-17-13/h3-4,6-9,11H,2,5,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKQVCYQBJJAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)CC2=CC=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212613 | |
| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63233-46-5 | |
| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063233465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Butyrylamino-2-nitrobenzyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Chemical and Pharmacological Classification of Kw 6055
Chemical Class and Structural Framework of KW-6055
This compound is chemically identified as a benzylpyridine derivative nih.govchemicalbook.com. Its specific chemical name is α-(p-butyrylamino-o-nitrobenzyl) pyridine nih.gov. The structural framework consists of a pyridine ring attached to a benzyl group, which is further substituted with a butyrylamino group and a nitro group.
| Compound Name | Systematic Name | Chemical Class |
| This compound | 2-(4-butyrylamino-2-nitrobenzyl)pyridine | Benzylpyridine Derivative |
Pharmacological Classification based on Observed Activities
Based on its observed effects, this compound is classified as a compound with anti-amnesic activity chemicalbook.comresearchgate.net. Its pharmacological action is centered on the modulation of central cholinergic systems nih.govresearchgate.net. Research has demonstrated that this compound increases the extracellular levels of acetylcholine (B1216132) in the frontal cortex of rats nih.govchemicalbook.com. This stimulating effect on acetylcholine release is believed to be a key mechanism underlying its anti-amnesic properties nih.gov.
The increase in acetylcholine is a result of neuronal firing, as the effect is abolished by tetrodotoxin (B1210768) nih.gov. Furthermore, the action of this compound on cholinergic neurons appears to be mediated through catecholaminergic neurons, as indicated by the diminished effect after pretreatment with reserpine (B192253) nih.gov. In studies involving rats with basal forebrain lesions, this compound demonstrated a significant and prolonged increase in extracellular acetylcholine levels nih.govchemicalbook.com.
| Observed Activity | Effect | Investigated Model |
| Anti-amnesic activity | ||
| Modulation of Central Cholinergic Systems | Increases extracellular acetylcholine levels | Normal and basal forebrain-lesioned rats |
Iii. Molecular and Cellular Mechanisms of Action of Kw 6055
Modulation of Neurotransmitter Systems
KW-6055 has been shown to modulate several neurotransmitter systems, with the most prominent effects observed in the central cholinergic system.
Central Cholinergic System Interactions
Investigations using in vivo brain microdialysis in rat frontal cortex have demonstrated a significant interaction between this compound and the central cholinergic system nih.gov.
Enhancement of Extracellular Acetylcholine (B1216132) Levels
A key finding is that this compound increases the extracellular level of acetylcholine (ACh) in the frontal cortex of normal rats nih.govglpbio.com. For instance, oral administration of this compound at doses of 40 and 160 mg/kg resulted in substantial increases in extracellular ACh levels, reaching 257 ± 23% and 202 ± 24% of basal levels, respectively nih.govglpbio.com. This effect was also observed in basal forebrain-lesioned rats, where this compound (40 mg/kg, p.o.) significantly increased extracellular ACh levels (251 ± 22%) for a longer duration compared to normal rats nih.gov.
Here is a summary of the effect of this compound on extracellular acetylcholine levels:
| Animal Model | This compound Dose (mg/kg, p.o.) | Extracellular ACh Level (% of basal) | Duration of Effect |
| Normal Rats | 40 | 257 ± 23 | Not specified |
| Normal Rats | 160 | 202 ± 24 | Not specified |
| Basal Forebrain-Lesioned Rats | 40 | 251 ± 22 | > 2 hours |
Dependence on Neuronal Firing for Acetylcholine Release Stimulation
The stimulatory effect of this compound on ACh release is dependent on neuronal firing nih.gov. This was evidenced by the observation that tetrodotoxin (B1210768) treatment, which blocks voltage-gated sodium channels and thus inhibits neuronal activity, abolished the increase in ACh release induced by this compound nih.gov. This suggests that this compound promotes ACh release through a mechanism coupled to the electrical activity of cholinergic neurons.
Role of Catecholaminergic Neurons in Cholinergic Modulation
Studies indicate that this compound's action on cholinergic neurons is mediated, at least in part, through catecholaminergic neurons nih.gov. Pretreatment with reserpine (B192253), a drug that depletes catecholamine stores, decreased the effect of this compound on ACh release nih.gov. This finding suggests an involvement of catecholaminergic pathways in the cholinergic modulation by this compound.
Investigation of Other Neurotransmitter Pathways Modulated by this compound
While the central cholinergic system has been a primary focus, research has also considered the potential for this compound to modulate other neurotransmitter pathways. Some compounds are known to increase brain concentrations of serotonin, norepinephrine, or dopamine (B1211576), and this compound has been mentioned in the context of such investigations, although specific detailed findings on its direct modulation of these systems were not as extensively reported as for the cholinergic system in the provided search results psychiatrist.com. The balance between excitatory and inhibitory neurotransmitter systems, such as glutamate (B1630785) and GABA, is crucial for proper CNS function, and malfunction in these systems is associated with neurological disorders scielo.org.mx. Neuromodulatory systems, including catecholaminergic and cholinergic systems, play significant roles in regulating cortical network activity and cognition upf.edu.
Receptor and Protein Target Investigations
Investigations into the specific receptor and protein targets of this compound are crucial for fully understanding its mechanism of action. While the provided information strongly highlights the downstream effects on neurotransmitter release, particularly acetylcholine, the direct molecular targets through which this compound exerts these effects require further detailed exploration. The search results mention muscarinic receptors in the context of the cholinergic system nih.gov, and cholinergic signaling involves binding to both nicotinic and muscarinic receptors mdpi.com. However, the precise binding profile of this compound to these or other receptors was not explicitly detailed in the provided snippets. Research into protein targets often involves techniques aimed at identifying proteins that a compound interacts with plos.orgacs.org.
Indirect Receptor Modulation Pathways of this compound
A key mechanism identified for this compound involves the indirect modulation of receptor activity through influencing neurotransmitter release. Studies have demonstrated that this compound increases the extracellular levels of acetylcholine (ACh) in the frontal cortex of rats. nih.govxcessbio.comglpbio.comresearchgate.net This observed increase in ACh release is considered a potential contributor to the compound's anti-amnesic effects. nih.govresearchgate.netjst.go.jp
Experimental evidence suggests that the stimulation of ACh release by this compound is dependent on neuronal firing, as this effect was abolished by tetrodotoxin treatment. nih.govresearchgate.net Furthermore, pretreatment with reserpine attenuated the impact of this compound on ACh release, indicating that this compound may exert its effects on cholinergic neurons indirectly via catecholaminergic neurons. nih.govresearchgate.net
Studies using in vivo brain microdialysis in rats have quantified the increase in extracellular ACh levels following administration of this compound. nih.govxcessbio.comglpbio.comresearchgate.net
Table 1: Effect of this compound on Extracellular Acetylcholine Levels in Rat Frontal Cortex
| Treatment Group | Dosage (mg/kg, p.o.) | Extracellular ACh Level (% of control) |
| Normal Rats | 40 | 257 ± 23 |
| Normal Rats | 160 | 202 ± 24 |
| Basal Forebrain-Lesioned Rats | 40 | 251 ± 22 |
Data represents mean ± standard error. nih.govxcessbio.comglpbio.comresearchgate.net
Notably, in rats with lesions in the basal forebrain, a region critical for cholinergic innervation of the cortex, this compound significantly increased extracellular ACh levels for a more prolonged duration compared to normal rats. nih.govxcessbio.comglpbio.comresearchgate.net This finding suggests a potential interaction with or compensation for the compromised cholinergic system in lesioned states.
Exploration of Potential Molecular Targets Beyond Primary Mechanisms
While the primary described mechanism of this compound involves the indirect modulation of cholinergic neurotransmission through increased ACh release, the potential for interaction with other molecular targets beyond this pathway exists and warrants exploration. The context of this compound's anti-amnesic activity and its classification as a benzylpyridine derivative suggest potential avenues for further investigation into its broader pharmacological profile.
The adenosine (B11128) receptor system, particularly the adenosine A2A receptor (A2AR), has been identified as a non-dopaminergic target of interest in the context of neurodegenerative disorders and cognitive function. mdpi.combiorxiv.orgdtic.mil Antagonism of A2ARs has been explored as a therapeutic strategy in conditions like Parkinson's disease, where cholinergic dysfunction can also be a feature. mdpi.com Compounds structurally related to adenosine, such as caffeine, are known antagonists of adenosine receptors, including A2ARs, and their effects are mediated through this antagonism at low concentrations. mdpi.com
Iv. in Vitro Pharmacological Investigations of Kw 6055
Cell-Based Models for Activity Assessment
The use of cell-based models is a cornerstone of modern pharmacological research, allowing for the controlled study of a compound's effects on cellular processes.
Application of Two-Dimensional (2D) Cell Culture Systems
Conventional 2D cell culture, where cells are grown in a single layer on a flat surface, is a primary method for initial pharmacological screening. While no specific studies detailing the use of 2D cell cultures for the assessment of KW-6055 have been identified, such systems would typically be employed to evaluate its general cytotoxicity, effects on cell proliferation, and basic cellular responses in relevant cell lines, such as neuronal or glial cells.
Utilization of Three-Dimensional (3D) and Complex In Vitro Models (CIVMs)
Three-dimensional cell culture models and complex in vitro models (CIVMs), which more closely mimic the in vivo microenvironment, offer a more physiologically relevant platform for pharmacological testing. There is currently no available information to suggest that 3D or complex in vitro models have been utilized in the pharmacological investigation of this compound.
Role of Human Cell Systems in this compound Research
The use of human cell systems is critical for translating preclinical findings to clinical applications. At present, there are no published studies that specify the use of human cell lines or primary human cells in the in vitro pharmacological investigation of this compound.
Biochemical and Functional Assays
Biochemical and functional assays are essential for dissecting the molecular mechanisms underlying a compound's pharmacological effects.
Neurotransmitter Release Assays
While in vivo studies in rats have shown that this compound increases the extracellular levels of acetylcholine (B1216132) in the frontal cortex, specific in vitro neurotransmitter release assays have not been detailed in the available literature. Such assays, using cultured neurons or synaptosomes, would be instrumental in determining the direct effect of this compound on the machinery of neurotransmitter release.
Table 1: In Vivo Effects of this compound on Acetylcholine Release in Rats
| Animal Model | Dosage (p.o.) | Effect on Extracellular Acetylcholine Level |
| Normal Rats | 40 mg/kg | 257 ± 23% increase |
| Normal Rats | 160 mg/kg | 202 ± 24% increase |
| Basal Forebrain-Lesioned Rats | 40 mg/kg | 251 ± 22% increase (sustained for >2 hr) |
This data is derived from in vivo microdialysis studies and is provided for context, as specific in vitro data is unavailable.
Enzyme Activity Modulation Studies
Investigations into the effects of a compound on specific enzyme activities are crucial for understanding its mechanism of action. There is no information available from the conducted searches to indicate that enzyme activity modulation studies have been performed for this compound. Such studies would typically assess the compound's potential to inhibit or activate enzymes relevant to its pharmacological target, such as acetylcholinesterase or choline (B1196258) acetyltransferase.
Receptor Binding and Downstream Signaling Pathway Analysis
The in vitro pharmacological profile of this compound, also known as istradefylline, has been characterized through extensive receptor binding assays and analyses of its effects on downstream signaling pathways. These studies have been crucial in elucidating its mechanism of action as a potent and selective adenosine (B11128) A2A receptor antagonist. nih.govtocris.com
Receptor Binding Profile
Binding affinity studies are fundamental to understanding the selectivity of a compound for its intended target. For this compound, these assays have demonstrated a high affinity for the adenosine A2A receptor across various species, including humans, rats, and mice. nih.govselleckchem.com The compound's selectivity is a key characteristic, showing significantly lower affinity for other adenosine receptor subtypes such as A1, A2B, and A3. nih.govtandfonline.com
Radioligand binding assays are used to determine the binding affinity of a test compound to a specific receptor. In these experiments, a radiolabeled ligand with known affinity for the receptor is incubated with a tissue or cell preparation containing the receptor. The test compound is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value and represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
The binding affinities (Ki values) of this compound for adenosine A1 and A2A receptors in different species are summarized in the table below.
| Species | Receptor Subtype | Ki (nM) | Reference |
| Human | Adenosine A1 | >287 | selleckchem.commedchemexpress.com |
| Adenosine A2A | 9.12 | selleckchem.commedchemexpress.com | |
| Adenosine A3 | >681 | selleckchem.commedchemexpress.com | |
| Rat | Adenosine A1 | 50.9 | selleckchem.commedchemexpress.com |
| Adenosine A2A | 1.57 | selleckchem.commedchemexpress.com | |
| Mouse | Adenosine A1 | 105.02 | selleckchem.commedchemexpress.com |
| Adenosine A2A | 1.87 | selleckchem.commedchemexpress.com |
Furthermore, studies have shown that this compound has over 70-fold greater affinity for the A2A receptor compared to the A1 receptor. medchemexpress.com It also demonstrates no significant affinity for a wide range of other neurotransmitter receptors, including dopamine (B1211576) (D1-D5), serotonin, adrenergic, and muscarinic receptors. nih.gov This high selectivity for the adenosine A2A receptor minimizes off-target effects and underscores its specific mechanism of action. tandfonline.com Kinetic analysis has revealed that this compound binds to human A2A receptors reversibly. nih.gov
Downstream Signaling Pathway Analysis
The adenosine A2A receptor is a G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs protein. nih.gov This activation stimulates the enzyme adenylyl cyclase, which leads to the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org cAMP acts as a second messenger, activating protein kinase A (PKA) and initiating a cascade of intracellular signaling events that modulate neuronal function. nih.govresearchgate.net
This compound functions as a competitive antagonist at the A2A receptor. nih.gov This means that it binds to the receptor at the same site as the endogenous agonist (adenosine) but does not activate it. Instead, it blocks the receptor, preventing the agonist from binding and initiating the downstream signaling cascade.
In vitro functional assays have confirmed this mechanism. Studies using cultured cells expressing adenosine A2A receptors have shown that this compound effectively inhibits the accumulation of cAMP induced by A2A receptor agonists, such as CGS21680. nih.govnih.gov In these assays, this compound caused a rightward shift in the concentration-response curve of the agonist, without altering the maximum response, which is characteristic of competitive antagonism. nih.gov It has also been verified that this compound alone does not stimulate a cAMP response. nih.gov
The antagonistic effect of this compound on the A2A receptor-mediated cAMP pathway can be summarized as follows:
| Condition | A2A Receptor Status | Adenylyl Cyclase Activity | Intracellular cAMP Level | Downstream Signaling | Reference |
| Baseline (No Agonist) | Inactive | Basal | Basal | Basal | nih.govnih.gov |
| + A2A Agonist (e.g., CGS21680) | Activated | Stimulated | Increased | Activated | nih.govnih.gov |
| + A2A Agonist + this compound | Blocked by Antagonist | Basal | Basal (Inhibited) | Blocked | nih.gov |
By blocking the adenosine A2A receptor-mediated signaling pathway, this compound effectively counteracts the physiological effects of adenosine in tissues where this receptor is expressed, such as the basal ganglia in the brain. nih.gov This antagonism of the A2A receptor and the subsequent reduction in cAMP signaling is believed to be the primary mechanism underlying the pharmacological effects of this compound. nih.gov
V. in Vivo Preclinical Research Models for Kw 6055
Rodent Models in Neuropharmacological Studies
Rodent models are fundamental in neuroscience research, providing critical insights into the pathophysiology of diseases and the efficacy of novel therapeutic agents like KW-6055. nih.gov These models allow for the investigation of complex neural circuits and behaviors that are relevant to human neurological and psychiatric disorders. nih.gov
The rat has been a widely used model in central nervous system (CNS) research due to its well-characterized neuroanatomy, physiology, and behavioral repertoire. nih.gov In the context of this compound research, rat models have been pivotal in studying the compound's effects on learning, memory, and neurochemical pathways. Studies have employed various rat strains to investigate the anti-amnesic properties of this compound and its influence on cholinergic systems. researchgate.netresearchgate.net These models are advantageous for their cost-effectiveness, accessibility, and resilience in surgical and anesthetic procedures, making them suitable for complex experimental designs. nih.gov
To evaluate the cognitive-enhancing effects of this compound, researchers have employed established experimental paradigms that induce and measure cognitive deficits in rodents. These paradigms are designed to model specific aspects of human cognitive impairment.
Various models of experimentally induced amnesia in rodents have been utilized to test the efficacy of this compound. researchgate.net These models often involve the administration of amnestic agents or the application of non-pharmacological methods to disrupt memory consolidation and retrieval processes. The performance of the animals in specific memory tasks is then assessed to determine the potential of this compound to counteract the induced amnesia. One such study demonstrated the effects of this compound on amnesia induced by different mechanisms, highlighting its potential as a cognitive enhancer. researchgate.net
Transient cerebral ischemia can lead to irreversible neuronal damage and long-lasting impairments in learning and memory. nih.gov Rat models of cerebral ischemia are employed to mimic the cognitive deficits observed following a stroke or other instances of reduced blood flow to the brain. nih.govresearchgate.net In these models, temporary occlusion of cerebral arteries induces hippocampal damage, a brain region critical for memory. nih.govmdpi.com The effect of this compound on memory disturbances induced by cerebral ischemia has been investigated, providing insights into its neuroprotective and cognitive-restorative potential in the context of ischemic brain injury. researchgate.net
Experimental Paradigms for Cognitive Function Assessment
Advanced In Vivo Methodologies
Advanced in vivo techniques are crucial for a deeper understanding of a compound's neurochemical effects in real-time. These methods allow for the direct measurement of neurotransmitters and their metabolites in specific brain regions of awake and freely moving animals.
In vivo brain microdialysis is a powerful technique for monitoring the levels of neurochemicals in the extracellular space of the brain. nih.govnih.gov This method involves the implantation of a microdialysis probe into a specific brain region, allowing for the continuous collection of extracellular fluid. nih.gov The collected samples can then be analyzed to determine the concentrations of various neurotransmitters. nih.gov
This technique has been employed to examine the effect of this compound on the central cholinergic systems in the frontal cortex of rats. researchgate.net Studies have shown that this compound can increase the extracellular levels of acetylcholine (B1216132) (ACh) in both normal rats and in rats with lesions in the basal forebrain. researchgate.net This stimulating effect on ACh release is believed to be a key mechanism underlying the anti-amnesic properties of this compound. researchgate.net
| Brain Region | Animal Model | Effect of this compound | Key Finding |
| Frontal Cortex | Normal Rats | Increased extracellular acetylcholine (ACh) levels. | Suggests a stimulating effect on cholinergic neurons. researchgate.net |
| Frontal Cortex | Basal Forebrain-Lesioned Rats | Significantly increased and prolonged elevation of extracellular ACh levels. | Indicates a potential to enhance cholinergic transmission even in a compromised system. researchgate.net |
Behavioral Phenotyping in Animal Models of Neurological Conditions
The adenosine (B11128) A2A receptor antagonist this compound, also known as istradefylline, has been evaluated in various animal models to characterize its effects on behavioral outcomes related to neurological conditions. Beyond its primary application in Parkinson's disease (PD), research has extended to models of other neurological insults, such as cerebral ischemia, to understand its broader neuroprotective potential. nih.gov
In a study utilizing a rat model of focal cerebral ischemia, induced by pial vessel disruption (PVD), administration of this compound demonstrated significant effects on multiple behavioral domains. The ischemic event typically leads to a range of behavioral abnormalities, including anxiety, depression-like behaviors, cognitive impairment, and motor deficits. Treatment with this compound was shown to prevent the development of anxiety and depressive-like behaviors following the stroke. nih.gov Furthermore, the compound markedly attenuated the cognitive and motor deficits that resulted from the ischemic brain injury. nih.gov
These findings suggest that the mechanism of action for this compound, primarily the antagonism of A2A receptors, plays a role in mitigating the secondary neuronal damage and inflammation that contribute to these behavioral impairments. The study observed that this compound reduced hippocampal neurodegeneration and markers of neuroinflammation. nih.gov This research highlights the utility of behavioral phenotyping in preclinical models to uncover the therapeutic potential of compounds like this compound beyond their initial indications. nih.govfrontiersin.org
The table below summarizes the key behavioral findings from the preclinical study of this compound in a rat model of cerebral ischemia.
| Behavioral Domain | Effect of Ischemia (PVD Model) | Effect of this compound Treatment |
|---|---|---|
| Anxiety-like Behavior | Increased | Prevented Increase |
| Depressive-like Behavior | Increased | Prevented Increase |
| Cognitive Function | Impaired | Attenuated Impairment |
| Motor Function | Deficits Observed | Attenuated Deficits |
Translational Relevance of Non-Human Primate Models in Neuropharmacology
Non-human primate (NHP) models of neurological disorders, particularly Parkinson's disease, are considered highly valuable for preclinical drug development due to their anatomical, physiological, and genetic similarities to humans. nih.govmdpi.com The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create NHP models that replicate many of the hallmark features of PD, including motor symptoms like bradykinesia, rigidity, and tremor. aging-us.com These models have proven to be highly predictive of the therapeutic efficacy of antiparkinsonian drugs in humans. nih.gov
This compound (istradefylline) has demonstrated efficacy in primate models of PD, where it has been shown to improve motor function. nih.govnih.gov Specifically, research in MPTP-treated primates has been instrumental in evaluating the potential of A2A receptor antagonists. This model allows for the investigation of motor complications that arise from long-term levodopa (B1675098) treatment, a standard therapy for PD. nih.gov Studies using these models have shown that this compound can improve motor function without causing or exacerbating dyskinesia, a common and debilitating side effect of levodopa. nih.gov
The translational relevance of these findings is significant because they provide a strong rationale for advancing the compound into human clinical trials. The ability of the MPTP-treated primate model to predict both the positive effects on motor symptoms and the potential for reduced side effects compared to other treatments underscores its importance in neuropharmacology. nih.gov The successful translation of efficacy from NHP models to clinical benefit in PD patients experiencing "off" episodes (periods when medication is not working well) supports the continued use of these models for evaluating novel neurotherapeutics. nih.govnih.gov
The table below outlines the key aspects of the translational relevance of NHP models in the preclinical assessment of this compound.
| Feature of NHP Model | Observation in MPTP-Treated Primates | Translational Relevance to Human PD |
|---|---|---|
| Pathophysiology | Induction of parkinsonian motor symptoms via MPTP neurotoxin. | Closely mimics the motor deficits seen in human PD patients. aging-us.com |
| Predictive Validity | Responses to dopaminergic and non-dopaminergic drugs are highly predictive of human responses. nih.gov | Accurately predicted the antiparkinsonian effects of this compound in humans. nih.gov |
| Motor Complication Assessment | Allows for the study of levodopa-induced dyskinesia. | This compound showed improved motor function without worsening dyskinesia in the model, a key benefit in clinical use. nih.gov |
| Non-Motor Symptom Evaluation | NHPs are suitable for assessing cognitive, sleep, and psychiatric-like behaviors. nih.gov | Provides a platform to study the broader effects of new therapies on the complex symptoms of PD. |
Vi. Pharmacokinetic and Pharmacodynamic Characterization of Kw 6055 in Preclinical Settings
Pharmacokinetics (PK) Studies in Animal Models
Specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of KW-6055 in any preclinical animal models have not been detailed in the available public domain research.
Information on the toxicokinetics of this compound, which involves studying the compound's pharmacokinetics at dose levels that induce toxicity, is not available in the reviewed non-clinical research literature.
Pharmacodynamics (PD) Studies in Animal Models
Pharmacodynamic studies in rat models have provided insights into the biological effects of this compound, particularly its activity within the central nervous system.
The primary pharmacodynamic effect of this compound observed in preclinical studies is its ability to modulate central cholinergic systems. nih.gov Research using in vivo brain microdialysis in the frontal cortex of rats has demonstrated that orally administered this compound leads to a significant increase in the extracellular levels of acetylcholine (B1216132) (ACh). nih.gov This stimulating effect on ACh release is considered a key mechanism underlying its potential anti-amnesic properties. nih.gov In rats with lesions in the basal forebrain, a single 40 mg/kg oral dose of this compound produced a sustained increase in extracellular ACh levels, lasting for over two hours, which was a more prolonged effect compared to that seen in normal rats. nih.gov
Investigations into the mechanism of this compound have revealed secondary pharmacodynamic effects that are not directly on cholinergic neurons. The stimulating effect of this compound on acetylcholine release was found to be diminished following pretreatment with reserpine (B192253). nih.gov This finding suggests that this compound's action on cholinergic neurons is indirect and likely mediated through catecholaminergic neurons. nih.gov Furthermore, the effect of this compound on ACh release was nullified by tetrodotoxin (B1210768), indicating that the observed increase in ACh is dependent on neuronal firing. nih.gov
Dose-response studies for the primary pharmacodynamic effect of this compound have been conducted in normal rats. Oral administration of this compound at doses of 40 mg/kg and 160 mg/kg resulted in increases in the extracellular levels of acetylcholine in the frontal cortex. nih.govijnrd.org Specifically, the 40 mg/kg dose led to a 257 +/- 23% increase, while the 160 mg/kg dose resulted in a 202 +/- 24% increase in ACh levels. nih.govijnrd.org
Data Tables
Table 1: Primary Pharmacodynamic Effect of this compound in Rats
| Animal Model | Dose (p.o.) | Effect on Extracellular Acetylcholine (ACh) Levels | Duration of Effect | Citation |
|---|---|---|---|---|
| Normal Rats | 40 mg/kg | 257 +/- 23% increase | Not specified | nih.govijnrd.org |
| Normal Rats | 160 mg/kg | 202 +/- 24% increase | Not specified | nih.govijnrd.org |
Vii. Structure Activity Relationships Sar and Computational Studies of Kw 6055
Computational Approaches in SAR Analysis
Computational methods are powerful tools used in conjunction with experimental SAR studies to predict the activity of new compounds and to understand their interactions with biological targets at a molecular level.
In silico modeling for a compound like KW-6055 would involve the use of computer simulations to predict its properties and biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling would be employed. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity.
For this compound and its analogs, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), could be performed. In CoMFA, the three-dimensional steric and electrostatic fields of the molecules are correlated with their biological activities to create a predictive model. This model can then be used to estimate the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.
Fragment-Based Drug Discovery (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together to create a more potent lead compound. nih.gov
In the context of this compound, a fragment-based approach could involve deconstructing the benzylpyridine scaffold into its constituent fragments (e.g., a substituted benzene (B151609) and a substituted pyridine). nih.gov These fragments would then be screened for their ability to bind to the target protein. Once binding fragments are identified, they can be optimized and linked to reconstruct a novel, potentially more potent molecule. This approach allows for a more efficient exploration of the chemical space around the core scaffold. sygnaturediscovery.com
Chemoinformatic and Database Applications in this compound Research
Chemoinformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. In research on this compound, chemoinformatic tools and databases would be crucial for managing and analyzing the large datasets generated from SAR and computational studies.
Key applications would include:
Database Management: Creating and maintaining a database of synthesized this compound analogs and their associated biological data.
Similarity Searching: Using the structure of this compound to search chemical databases for commercially available or known compounds with similar structures, which could provide insights into potential off-target effects or new therapeutic applications.
Predictive Modeling: Employing machine learning algorithms to build predictive models for various properties of the compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This helps in the early identification of compounds with poor drug-like properties.
Viii. Future Directions and Research Perspectives for Kw 6055
Development of Novel Methodologies in Preclinical Neuropharmacology Research
The evaluation of cognitive enhancers like KW-6055 will benefit significantly from the development and application of more sophisticated preclinical models that better recapitulate human neurodegenerative diseases. nih.gov While traditional animal models have been valuable, there is a recognized need for models with greater translational validity.
Future preclinical studies of this compound could employ advanced transgenic mouse models that express human genes associated with Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin (PSEN) mutations. embopress.org These second-generation models, which involve knock-in of humanized sequences into the endogenous mouse genes, can provide a more accurate representation of the disease pathology without the potential confounds of protein overexpression. embopress.org The use of such models would allow for a more rigorous assessment of this compound's disease-modifying potential beyond its symptomatic effects on cognition.
In addition to animal models, the use of human-derived in vitro systems, such as induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases, offers a powerful platform for studying the effects of this compound in a genetically relevant context. These "disease-in-a-dish" models can be used for high-throughput screening of related compounds and for detailed mechanistic studies of cellular pathways.
Furthermore, advancements in neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) in preclinical models, can provide non-invasive, longitudinal measures of brain activity and pathology. nih.gov Combining these imaging biomarkers with behavioral assessments will offer a more comprehensive evaluation of this compound's efficacy and its impact on the underlying disease processes.
| Preclinical Model/Methodology | Application for this compound Research | Key Advantages |
| Second-Generation Transgenic Models | Evaluating the disease-modifying effects of this compound in models with humanized genes. embopress.org | Higher translational relevance and reduced overexpression artifacts. embopress.org |
| iPSC-Derived Neuronal Models | Investigating cellular mechanisms and screening related compounds in patient-derived cells. | Genetically relevant human context and suitability for high-throughput screening. |
| Advanced Neuroimaging (fMRI, PET) | Non-invasively monitoring changes in brain function and pathology in response to this compound. nih.gov | Longitudinal assessment of therapeutic effects on the brain. |
| Sophisticated Behavioral Paradigms | Assessing effects on multiple cognitive domains beyond simple memory tasks. | More comprehensive understanding of the cognitive-enhancing profile. |
Potential for Further Mechanistic Elucidation of this compound Action and Related Compounds
While this compound is known to enhance cholinergic function, the precise molecular targets and downstream signaling cascades are not fully understood. Future research should aim for a more detailed elucidation of its mechanism of action, which could pave the way for the development of more potent and selective cognitive enhancers.
Investigating the interaction of this compound with different subtypes of cholinergic receptors, both muscarinic and nicotinic, is a critical next step. nih.gov Computational modeling and structural biology approaches can be used to predict and validate the binding of this compound to these receptors, providing insights into the structural basis of its activity. frontiersin.org This knowledge can guide the rational design of new derivatives with improved pharmacological properties.
Furthermore, exploring the effects of this compound on other neurotransmitter systems, such as the glutamatergic and dopaminergic systems, could reveal additional mechanisms contributing to its cognitive-enhancing effects. frontiersin.org The cholinergic system is known to interact extensively with other neurotransmitter systems to regulate cognitive processes, and this compound may exert its effects through these complex interactions. nih.govresearchgate.net
Q & A
Q. What are the primary mechanisms by which KW-6055 exerts its anti-amnesic effects?
this compound increases extracellular acetylcholine (ACh) levels in rats, as demonstrated in in vivo studies. Methodologically, microdialysis in basal forebrain-lesioned rats showed a sustained ACh elevation (251±22% at 40 mg/kg, p.o.) for over 2 hours . Researchers should prioritize in vivo ACh quantification via HPLC or mass spectrometry to validate these findings in other models.
Q. What experimental models are most suitable for studying this compound’s cognitive-enhancing properties?
Basal forebrain-lesioned rat models are validated for this compound studies due to their impaired cholinergic signaling. For reproducibility:
Q. How should dosage ranges be optimized for this compound in preclinical studies?
Dose-response studies in normal rats indicate 40 mg/kg (p.o.) elevates ACh by 202±24%, while 160 mg/kg yields 257±23% . For safety, start with 10–40 mg/kg and escalate incrementally, monitoring for off-target effects (e.g., peripheral cholinergic hyperactivity).
Advanced Research Questions
Q. How can contradictory results in this compound’s ACh modulation be resolved across studies?
Discrepancies may arise from methodological differences (e.g., lesion type, ACh measurement timing). To address this:
Q. What are the limitations of current this compound studies in translational neuroscience?
Key gaps include:
- Lack of long-term toxicity data (beyond acute ACh measurements).
- Limited exploration of non-cholinergic pathways (e.g., glutamatergic or GABAergic systems). Researchers should design longitudinal studies with multi-omics approaches (transcriptomics/metabolomics) to address these .
Q. How can this compound’s efficacy be comparatively assessed against other anti-amnesic agents?
Use a factorial design to compare this compound with acetylcholinesterase inhibitors (e.g., donepezil) in lesion models. Metrics should include:
- ACh levels (via microdialysis).
- Behavioral outcomes (Morris water maze, passive avoidance). Statistical analysis must account for covariates like lesion severity and pharmacokinetic profiles .
Methodological Challenges and Solutions
Q. What ethical considerations apply to this compound studies involving animal models?
Follow institutional guidelines for humane endpoints and lesion induction. Document:
- Lesion validation (e.g., histopathology).
- Adverse events (e.g., weight loss, motor deficits). Use the CC-BY-SA 3.0 framework for transparent reporting .
Q. How can researchers mitigate bias in qualitative data interpretation for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
